

# Spectroscopic Profile of 7-Bromohept-1-yne: A Technical Guide

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## Compound of Interest

Compound Name: 7-Bromohept-1-yne

Cat. No.: B2833557

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This technical guide provides an in-depth overview of the spectroscopic data for **7-Bromohept-1-yne** (CAS No. 81216-14-0), a versatile bifunctional molecule utilized in contemporary organic synthesis.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development and materials science who employ this key intermediate in their work. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for compound verification and reaction monitoring.

## Molecular Structure and Properties

- Molecular Formula:  $C_7H_{11}Br$ <sup>[1][2][3]</sup>
- Molecular Weight: 175.07 g/mol <sup>[2][3]</sup>
- IUPAC Name: **7-bromohept-1-yne**<sup>[2]</sup>
- Structure: A seven-carbon chain with a terminal alkyne at one end and a bromine atom at the other.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of **7-Bromohept-1-yne**. The proton ( $^1H$ ) and carbon-13 ( $^{13}C$ ) NMR spectra provide detailed

information regarding the chemical environment and connectivity of each atom within the molecule.<sup>[1]</sup>

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **7-Bromohept-1-yne** displays distinct signals for each unique proton environment. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.<sup>[1]</sup>

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1 (≡C-H)	~1.95	Triplet (t)	~2.6	1H
H-3 (-CH <sub>2</sub> -C≡)	~2.20	Triplet of Triplets (tt)	J ≈ 7.0, 2.6	2H
H-4, H-5, H-6 (-CH <sub>2</sub> -)	~1.50 - 1.90	Multiplet (m)	-	6H
H-7 (-CH <sub>2</sub> -Br)	~3.40	Triplet (t)	~6.8	2H

## <sup>13</sup>C NMR Data

Due to the linear nature of the molecule, all seven carbon atoms are chemically distinct, resulting in seven unique signals in the <sup>13</sup>C NMR spectrum.<sup>[1]</sup>

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-1 ( $\equiv\text{C-H}$ )	~68.5
C-2 ( $-\text{C}\equiv$ )	~84.0
C-3	~18.2
C-4	~27.5
C-5	~31.8
C-6	~32.5
C-7 ( $-\text{CH}_2\text{-Br}$ )	~33.5

## Infrared (IR) Spectroscopy

The IR spectrum of **7-Bromohept-1-yne** is characterized by absorption bands corresponding to its terminal alkyne and alkyl bromide functionalities.<sup>[1]</sup>

Vibrational Mode	Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )	Intensity
$\equiv\text{C-H}$ Stretch	Terminal Alkyne	~3300 <sup>[1][2][4][5][6]</sup>	Strong, Sharp
C-H Stretch	Alkane	2850 - 2950 <sup>[1][6]</sup>	Medium to Strong
$\text{C}\equiv\text{C}$ Stretch	Alkyne	2100 - 2260 <sup>[2][4][5]</sup>	Weak to Medium, Sharp
C-Br Stretch	Alkyl Halide	550 - 850	Medium to Strong

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of **7-Bromohept-1-yne**. High-resolution mass spectrometry (HRMS) can precisely determine its elemental formula,  $\text{C}_7\text{H}_{11}\text{Br}$ .<sup>[1]</sup>

Parameter	Value	Notes
Molecular Formula	C <sub>7</sub> H <sub>11</sub> Br	The two molecular ion peaks appear in an approximate 1:1 ratio, which is characteristic for a compound containing one bromine atom due to the natural isotopic abundance of <sup>79</sup> Br and <sup>81</sup> Br. <a href="#">[1]</a>
Monoisotopic Mass	174.00441 Da <a href="#">[2]</a>	
Key Feature	Presence of [M] <sup>+</sup> and [M+2] <sup>+</sup> ions	

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **7-Bromohept-1-yne**, which is a liquid at room temperature.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **7-Bromohept-1-yne** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical shift reference is required.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument's magnetic field to achieve optimal homogeneity.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.

- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the  $^1\text{H}$  spectrum and reference the chemical shifts to the solvent or internal standard.

## IR Spectroscopy Protocol

- **Sample Preparation (Neat Liquid Film):** Since **7-Bromohept-1-yne** is a liquid, the simplest method is to prepare a thin film.<sup>[7]</sup> Place one drop of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).
- **Creating the Film:** Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film free from air bubbles.<sup>[7]</sup>
- **Data Acquisition:** Mount the "sandwich" plates in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty beam path first. Then, acquire the sample spectrum over the desired range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, disassemble the plates, clean them thoroughly with a dry solvent (e.g., acetone), and store them in a desiccator to prevent damage from moisture.<sup>[7]</sup>

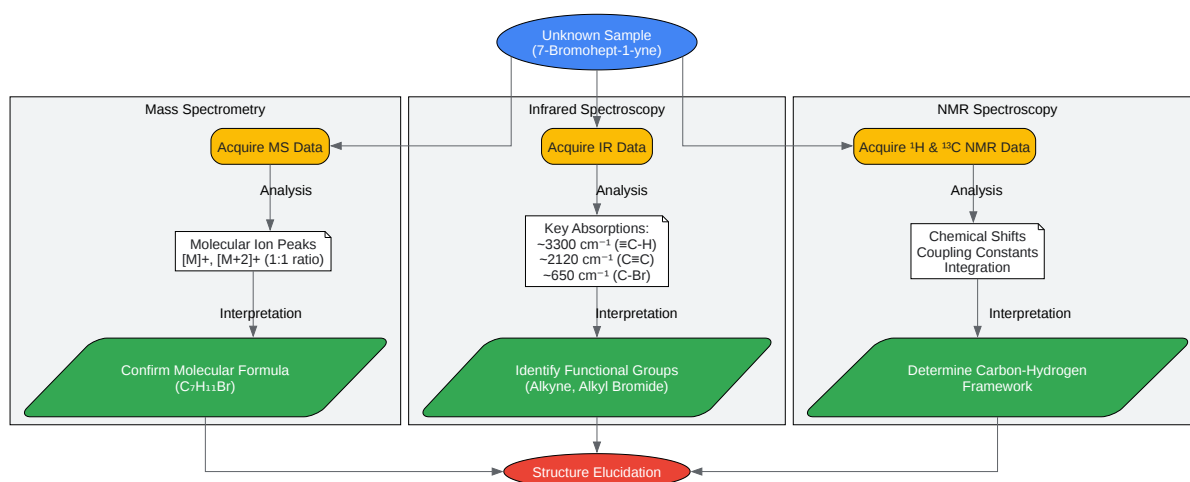
## Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of **7-Bromohept-1-yne** in a volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer. Depending on the instrument, common ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, the sample is vaporized and bombarded with electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desolvated.
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio ( $m/z$ ).

- Detection: The separated ions are detected, and their abundance is recorded as a function of their  $m/z$  ratio, generating the mass spectrum.

## Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification of a compound like **7-Bromohept-1-yne**.



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Caption: Workflow for Spectroscopic Analysis of **7-Bromohept-1-yne**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromohept-1-yne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2833557#spectroscopic-data-for-7-bromohept-1-yne-nmr-ir-ms]

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